molecular formula C12H12O2 B13026959 4,8-Dimethylnaphthalene-1,5-diol

4,8-Dimethylnaphthalene-1,5-diol

Cat. No.: B13026959
M. Wt: 188.22 g/mol
InChI Key: XSAWNJXBISKENL-UHFFFAOYSA-N
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Description

4,8-Dimethylnaphthalene-1,5-diol is an organic compound belonging to the class of naphthalenediols It is characterized by the presence of two hydroxyl groups attached to a naphthalene ring, with methyl groups at the 4 and 8 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dimethylnaphthalene-1,5-diol typically involves the hydroxylation of 4,8-dimethylnaphthalene. One common method is the oxidation of 4,8-dimethylnaphthalene using strong oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydroxylation reaction. The process is optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 4,8-Dimethylnaphthalene-1,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form dihydroxy derivatives using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: Quinones.

    Reduction: Dihydroxy derivatives.

    Substitution: Ester or ether derivatives.

Scientific Research Applications

4,8-Dimethylnaphthalene-1,5-diol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,8-Dimethylnaphthalene-1,5-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.

Comparison with Similar Compounds

    1,5-Dihydroxynaphthalene: Similar structure but lacks the methyl groups at the 4 and 8 positions.

    2,6-Dimethylnaphthalene-1,5-diol: Similar structure with methyl groups at different positions.

Uniqueness: 4,8-Dimethylnaphthalene-1,5-diol is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and interaction with other molecules. This structural uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

4,8-dimethylnaphthalene-1,5-diol

InChI

InChI=1S/C12H12O2/c1-7-3-5-10(14)12-8(2)4-6-9(13)11(7)12/h3-6,13-14H,1-2H3

InChI Key

XSAWNJXBISKENL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C(C2=C(C=C1)O)C)O

Origin of Product

United States

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